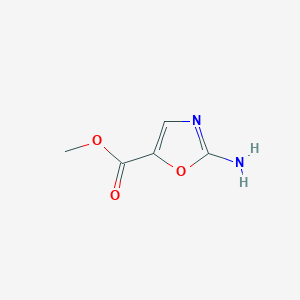

Methyl 2-aminooxazole-5-carboxylate

Description

The exact mass of the compound Methyl 2-aminooxazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-aminooxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminooxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBWVCIAVLMOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650080 | |

| Record name | Methyl 2-amino-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-40-5 | |

| Record name | Methyl 2-amino-5-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934236-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-aminooxazole-5-carboxylate

Abstract

Methyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of significant interest, serving as a versatile and valuable building block in the realms of pharmaceutical and agricultural chemistry.[1] Its unique oxazole core, featuring both an amino group and a carboxylate ester, provides a reactive scaffold for the synthesis of complex bioactive molecules.[1] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of Methyl 2-aminooxazole-5-carboxylate. We will delve into the common synthetic challenges associated with the 2-aminooxazole moiety, propose a robust synthetic strategy with detailed experimental protocols, and outline a multi-technique analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this important chemical intermediate.

Introduction: The Strategic Importance of the 2-Aminooxazole Scaffold

In modern medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The 2-aminooxazole nucleus is increasingly recognized as such a scaffold.[2] It often serves as a bioisostere for the more common 2-aminothiazole moiety, potentially offering advantages such as improved solubility and a different metabolic profile by replacing the oxidizable sulfur atom.[3]

Methyl 2-aminooxazole-5-carboxylate, in particular, is a key intermediate due to its bifunctional nature. The amino group can be readily derivatized, while the methyl ester provides a handle for amide bond formation or further chemical modification. This has led to its application in the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and neurological drugs, as well as in the formulation of advanced agrochemicals.[1]

Synthetic Strategies and Mechanistic Considerations

The synthesis of substituted 2-aminooxazoles presents unique challenges that distinguish it from the preparation of its thiazole analogs. The classical Hantzsch reaction, a highly reliable method for producing 2-aminothiazoles from α-haloketones and thioureas, is notoriously less effective when ureas are substituted for thioureas, often resulting in poor yields or failing entirely.[2][3] This necessitates alternative and optimized synthetic approaches.

A prevalent and effective strategy for constructing the 2-aminooxazole ring involves the condensation of a suitable three-carbon precursor with a source of the "N-C-N" unit, typically cyanamide or its derivatives.

Proposed Synthetic Pathway: Condensation Route

A robust pathway to Methyl 2-aminooxazole-5-carboxylate involves the cyclocondensation of a β-alkoxy-α,β-unsaturated ester with cyanamide. This method provides a direct and efficient route to the target heterocycle.

Caption: Proposed synthesis workflow for Methyl 2-aminooxazole-5-carboxylate.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative procedure for the synthesis of Methyl 2-aminooxazole-5-carboxylate.

Step 1: Formation of the Enol Ether Intermediate

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere (N₂ or Ar), add methyl propiolate (1.0 equivalent) dropwise over 30 minutes.

-

Causality: This step performs a conjugate addition of the methoxide ion to the electron-deficient alkyne of methyl propiolate. Using a catalytic amount of a strong base like sodium methoxide ensures the formation of the thermodynamically stable E-isomer of the resulting methyl 3-methoxyacrylate intermediate.

-

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Carefully neutralize the mixture with glacial acetic acid and remove the methanol under reduced pressure. The crude enol ether can be used directly in the next step or purified by distillation.

Step 2: Cyclization to form the 2-Aminooxazole Ring

-

Dissolve the crude methyl 3-methoxyacrylate intermediate in a suitable solvent such as ethanol or isopropanol.

-

Add cyanamide (1.2 equivalents) to the solution.

-

Add a catalytic amount of a non-nucleophilic base, such as sodium acetate or triethylamine, to facilitate the reaction.

-

Causality: The base deprotonates the cyanamide, increasing its nucleophilicity to attack the electrophilic β-carbon of the enol ether. This is followed by an intramolecular cyclization and elimination of methanol to form the stable aromatic oxazole ring.

-

-

Heat the mixture to reflux (typically 60-80 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield Methyl 2-aminooxazole-5-carboxylate as a crystalline solid.[4]

Comprehensive Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the structural integrity and purity of the synthesized Methyl 2-aminooxazole-5-carboxylate. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Caption: Logical workflow for the characterization of the final product.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 934236-40-5 | [5] |

| Molecular Formula | C₅H₆N₂O₃ | [5] |

| Molecular Weight | 142.11 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid | Inferred |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for the title compound are based on data from structurally similar oxazole derivatives.[6][7]

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |

| Oxazole H-4 | ~7.3-7.5 | Singlet (s) | CH of the oxazole ring |

| Amino | ~5.5-6.0 | Broad Singlet (br s) | NH₂ protons |

| Methyl Ester | ~3.8-3.9 | Singlet (s) | OCH₃ protons |

| ¹³C NMR | Expected δ (ppm) | Assignment |

| C=O (Ester) | ~160-165 | C =O |

| C-2 (Oxazole) | ~158-162 | C -NH₂ |

| C-5 (Oxazole) | ~135-140 | C -COOCH₃ |

| C-4 (Oxazole) | ~125-130 | C H |

| Methyl Ester | ~51-53 | OC H₃ |

2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to confirm the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300-3500 | Symmetric & Asymmetric Stretch |

| C=O (Ester) | 1715-1730 | Stretch |

| C=N / C=C (Oxazole) | 1550-1650 | Ring Stretch |

| C-O (Ester/Ring) | 1100-1300 | Stretch |

3. High-Resolution Mass Spectrometry (HRMS) HRMS provides an exact mass measurement, confirming the elemental composition.

-

Expected Mass: For C₅H₆N₂O₃, the calculated exact mass [M+H]⁺ is 143.0451. The experimental value should be within ±5 ppm of this value.[7]

-

Fragmentation: The fragmentation pattern in mass spectrometry for 2-aminooxazoles is significantly influenced by the electron-donating amino group.[8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment An HPLC method is essential for determining the purity of the final compound.

-

Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength determined by UV-Vis spectrophotometry (typically between 254-280 nm).

-

Acceptance Criterion: Purity is generally expected to be ≥98.0% for use as a research-grade intermediate.

Conclusion and Future Outlook

The synthesis of Methyl 2-aminooxazole-5-carboxylate, while presenting challenges not typically encountered with its thiazole bioisosteres, is readily achievable through a well-designed cyclocondensation pathway. The strategic importance of this compound as a versatile building block for creating diverse molecular libraries ensures continued interest in optimizing its synthesis and exploring its applications. The comprehensive characterization workflow outlined in this guide provides a robust framework for ensuring the quality and identity of the material, which is a critical prerequisite for its successful application in drug discovery, agrochemical research, and material science.[1] Future work may focus on developing catalytic or one-pot synthetic procedures to further improve efficiency and reduce environmental impact.

References

-

Chem-Impex. Methyl 2-aminooxazole-5-carboxylate. Available from: [Link]

-

National Institutes of Health (NIH). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Available from: [Link]

-

ACS Publications. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

-

Penang Pharmacy Academy. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available from: [Link]

-

ResearchGate. Steps towards the formation of 2-aminooxazole 5. Available from: [Link]

-

Penang Pharmacy Academy. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties, Specifications, and Applications. Available from: [Link]

-

PubChem. Methyl 2-aminothiazole-5-carboxylate. Available from: [Link]

-

Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

ScienceOpen. Supporting Information. Available from: [Link]

-

ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

-

ResearchGate. Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl.... Available from: [Link]

-

HETEROCYCLES. mass spectrometry of oxazoles. Available from: [Link]

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

AKM Industry. Methyl 2-aminooxazole-5-carboxylate. Available from: [Link]

-

Springer. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available from: [Link]

-

National Institutes of Health (NIH). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available from: [Link]

-

NIST WebBook. Thiazole, 2-amino-5-methyl-. Available from: [Link]

-

Alchem Pharmtech. CAS 934236-40-5 | Methyl 2-aminooxazole-5-carboxylate. Available from: [Link]

- Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scienceopen.com [scienceopen.com]

- 5. scbt.com [scbt.com]

- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 7. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. d-nb.info [d-nb.info]

Methyl 2-aminooxazole-5-carboxylate: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and agrochemical research, the strategic design and synthesis of novel molecular entities with enhanced biological activity and optimized physicochemical properties are paramount. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents and crop protection solutions. Among these, the 2-aminooxazole scaffold has emerged as a privileged structure, conferring unique electronic and conformational properties upon molecules that incorporate it. This guide provides an in-depth technical overview of Methyl 2-aminooxazole-5-carboxylate, a key building block that offers a gateway to a diverse array of complex and biologically active molecules. We will delve into its chemical properties, reactivity, and practical applications, offering field-proven insights to empower researchers in their quest for innovation.

Physicochemical and Spectroscopic Profile

Methyl 2-aminooxazole-5-carboxylate is a white solid at room temperature, and its stability is maintained under refrigerated conditions (0-8°C)[1]. The unique arrangement of its oxazole ring, amino group, and carboxylate ester bestows upon it a distinct set of properties that are crucial for its role as a synthetic intermediate.

Core Chemical Properties

A summary of the fundamental chemical properties of Methyl 2-aminooxazole-5-carboxylate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | [1][2] |

| Molecular Weight | 142.11 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 934236-40-5 | [1][2] |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the oxazole ring proton, and the methyl ester protons. The amino protons (-NH₂) would likely appear as a broad singlet. The single proton on the oxazole ring would be a sharp singlet, and the methyl protons (-OCH₃) of the ester would also present as a singlet.

-

¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the two carbons of the oxazole ring double bond, the carbon attached to the amino group, and the methyl carbon of the ester.

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-8.0 | br s | -NH₂ |

| ¹H | ~7.0-7.2 | s | Oxazole C4-H |

| ¹H | ~3.8 | s | -OCH₃ |

| ¹³C | ~160-165 | - | C=O (ester) |

| ¹³C | ~155-160 | - | C2 (C-NH₂) |

| ¹³C | ~140-145 | - | C5 |

| ¹³C | ~110-115 | - | C4 |

| ¹³C | ~52 | - | -OCH₃ |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (Amine) |

| 3100-3000 | C-H | Stretching (Aromatic) |

| 1720-1700 | C=O | Stretching (Ester) |

| 1650-1620 | C=N | Stretching (Oxazole ring) |

| 1580-1550 | N-H | Bending (Amine) |

| 1250-1200 | C-O | Stretching (Ester) |

1.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis of Methyl 2-aminooxazole-5-carboxylate

The synthesis of 2-aminooxazole derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of an α-haloketone with urea or a urea equivalent. While a specific protocol for Methyl 2-aminooxazole-5-carboxylate is not detailed in the provided search results, a plausible and robust synthetic workflow can be extrapolated from established procedures for analogous compounds[4].

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable β-ketoester.

Caption: Proposed synthetic route to Methyl 2-aminooxazole-5-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established methodologies for the synthesis of similar 2-aminooxazole systems[4].

Step 1: Synthesis of Methyl 2-chloro-3-oxobutanoate

-

To a stirred solution of methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) at 0°C, add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-chloro-β-ketoester, which can be used in the next step without further purification.

Step 2: Cyclization to Methyl 2-aminooxazole-5-carboxylate

-

Dissolve the crude Methyl 2-chloro-3-oxobutanoate (1 equivalent) and urea (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 2-aminooxazole-5-carboxylate.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 2-aminooxazole-5-carboxylate is governed by the interplay of its three key functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic oxazole ring. This trifecta of reactivity makes it a versatile building block for the synthesis of a wide range of more complex molecules.

Reactions at the Amino Group

The 2-amino group is a primary site for chemical modification, readily undergoing reactions typical of aromatic amines.

3.1.1. N-Acylation

The amino group can be easily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This reaction is fundamental for introducing diverse side chains and modulating the biological activity of the resulting compounds[5][6].

Caption: General scheme for the N-acylation of Methyl 2-aminooxazole-5-carboxylate.

3.1.2. Diazotization

Similar to other aromatic amines, the amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂ in acidic medium). These diazonium intermediates are highly versatile and can be subsequently displaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions. The analogous reaction has been demonstrated on the corresponding 2-aminothiazole derivative[7].

Reactions Involving the Ester Group

The methyl ester group can undergo standard transformations, providing another handle for molecular diversification.

3.2.1. Saponification

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic conditions (e.g., using NaOH or KOH). The resulting 2-aminooxazole-5-carboxylic acid can then be coupled with various amines to form amides using standard peptide coupling reagents.

3.2.2. Reduction

The ester can be reduced to the corresponding primary alcohol, 2-amino-5-(hydroxymethyl)oxazole, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Reactivity of the Oxazole Ring

The oxazole ring itself is a relatively stable aromatic system. However, it can participate in certain reactions, and its electronic nature influences the reactivity of its substituents. The electron-withdrawing nature of the ester group at the 5-position deactivates the ring towards electrophilic substitution.

Applications in Research and Development

Methyl 2-aminooxazole-5-carboxylate is a valuable starting material in several areas of chemical research, primarily in the development of new pharmaceuticals and agrochemicals[1].

Pharmaceutical Development

The 2-aminooxazole moiety is a recognized pharmacophore found in numerous biologically active compounds. This scaffold is particularly prevalent in the design of:

-

Kinase Inhibitors: The 2-aminooxazole core can serve as a hinge-binding motif in the active site of various kinases, which are critical targets in oncology and inflammatory diseases.

-

Antimicrobial and Antiviral Agents: Derivatives have shown promise in combating infectious diseases by targeting essential microbial enzymes or viral replication processes[1].

-

Neurological Disorder Therapeutics: The compound serves as a building block for molecules targeting receptors and enzymes in the central nervous system[1].

Agrochemical Chemistry

In the agrochemical sector, the unique structural features of 2-aminooxazole derivatives are exploited to develop:

-

Herbicides and Pesticides: The scaffold can be elaborated to create selective and potent herbicides and pesticides with novel modes of action, contributing to improved crop yields and protection[1].

Conclusion and Future Outlook

Methyl 2-aminooxazole-5-carboxylate is a high-value chemical intermediate with a rich and versatile reactivity profile. Its strategic importance in the synthesis of complex, biologically active molecules is well-established in both the pharmaceutical and agrochemical industries. The ability to readily modify the amino and ester functionalities allows for the generation of large and diverse chemical libraries for high-throughput screening. As the demand for novel and effective drugs and crop protection agents continues to grow, the utility of this and related 2-aminooxazole building blocks is set to expand, paving the way for future innovations in chemical science.

References

-

ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The reaction of isolated 2-aminooxazole 5 with glycolaldehyde 6 under neutral unbuffered conditions in water. Retrieved from ResearchGate. [Link]

-

RSC Publishing. (n.d.). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Retrieved from RSC Publishing. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

PubMed. (1975). [2-Aminooxazoles and 2-iminooxazolines. 8. Reactions with 2-Aminobenzoxazoles]. Pharmazie. [Link]

-

Thieme. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts. [Link]

-

ACS Publications. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Organic Letters. [Link]

-

ResearchGate. (2014). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from PubChem. [Link]

-

PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from ScienceOpen. [Link]

-

ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

W Concept. (n.d.). Methyl 2-aminooxazole-5-carboxylate. Retrieved from W Concept. [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from Organic Chemistry Portal. [Link]

-

PubMed. (2012). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1][8][9]triazole-3-carboxylate. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl.... Retrieved from ResearchGate. [Link]

-

Chemsrc. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from Chemsrc. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NATURAL REUSABLE CLAY. [Link]

-

ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of Methyl 2-aminooxazole-5-carboxylate: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of Methyl 2-aminooxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to a scarcity of directly published experimental data for this specific molecule, this document employs a predictive and comparative approach. By leveraging comprehensive data available for its close structural analog, Methyl 2-aminothiazole-5-carboxylate, and fundamental principles of spectroscopic analysis, we present a robust, predicted spectroscopic profile (NMR, IR, and Mass Spectrometry). This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the anticipated spectral characteristics to aid in the synthesis, identification, and characterization of this important chemical entity.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. Its unique electronic and structural properties make it a valuable building block for creating bioactive molecules with potential applications in treating a range of diseases.[1] Methyl 2-aminooxazole-5-carboxylate (Figure 1), with the chemical formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol , serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[2] The predictable reactivity of its functional groups—the amino group, the ester, and the oxazole ring—allows for diverse chemical modifications.

A comprehensive understanding of its spectroscopic signature is paramount for researchers to confirm its identity and purity during and after synthesis. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Methodology: A Predictive Approach Grounded in Comparative Analysis

The spectroscopic data presented herein for Methyl 2-aminooxazole-5-carboxylate are predicted based on a comparative analysis with its well-characterized sulfur-containing analog, Methyl 2-aminothiazole-5-carboxylate. The foundational principle of this approach is that the substitution of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring induces predictable shifts in the spectroscopic data. These shifts are primarily due to the higher electronegativity of oxygen compared to sulfur, which influences the electron density distribution within the heterocyclic ring and, consequently, the magnetic and vibrational environment of the atoms.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments that would be performed to acquire the spectroscopic data for Methyl 2-aminooxazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition, use a high-resolution instrument (e.g., Orbitrap, FT-ICR).

Predicted Spectroscopic Data and Interpretation

This section details the predicted spectroscopic data for Methyl 2-aminooxazole-5-carboxylate and provides a rationale for these predictions based on the known data of its thiazole analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are highly sensitive to the electronic environment of the nuclei. The higher electronegativity of the oxygen atom in the oxazole ring compared to the sulfur atom in the thiazole ring is expected to deshield the adjacent protons and carbons, leading to downfield shifts (higher ppm values).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Methyl 2-aminooxazole-5-carboxylate is expected to show three distinct signals: a singlet for the oxazole ring proton, a singlet for the methyl ester protons, and a broad singlet for the amino protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.0 - 8.5 | Singlet | 1H | H-4 (oxazole ring) | The proton at C4 is adjacent to the electron-withdrawing ester group and part of the aromatic system. The electronegative oxygen in the oxazole ring will cause a downfield shift compared to the corresponding proton in the thiazole analog. |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and is dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ (ester) | This is a typical chemical shift for methyl ester protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbons in the oxazole ring are expected to be significantly affected by the replacement of sulfur with oxygen.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~160 - 165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~155 - 160 | C-2 (oxazole ring) | This carbon is bonded to two heteroatoms (N and O) and the amino group, leading to a significant downfield shift. The highly electronegative oxygen will likely cause a further downfield shift compared to the thiazole analog. |

| ~140 - 145 | C-5 (oxazole ring) | This carbon is attached to the ester group and is part of the aromatic ring. |

| ~115 - 120 | C-4 (oxazole ring) | The carbon bearing the single proton on the ring. |

| ~52 - 55 | -OCH₃ (ester) | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of Methyl 2-aminooxazole-5-carboxylate will be characterized by absorption bands corresponding to N-H, C=O, C=N, and C-O bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino group) | The presence of two bands in this region is characteristic of a primary amine (symmetric and asymmetric stretching). |

| ~1720 - 1740 | Strong | C=O stretching (ester) | This is a characteristic strong absorption for an ester carbonyl group. |

| ~1640 - 1680 | Medium-Strong | C=N stretching (oxazole ring) | The imine bond within the oxazole ring will have a characteristic stretching frequency. |

| ~1550 - 1600 | Medium | N-H bending (amino group) | The scissoring vibration of the primary amine. |

| ~1200 - 1300 | Strong | C-O stretching (ester and oxazole ring) | A strong band is expected due to the C-O single bonds of the ester and the oxazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2-aminooxazole-5-carboxylate, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (142.11).

Predicted Fragmentation Pattern

The fragmentation of 2-aminooxazoles is often influenced by the amino group. A key fragmentation pathway is expected to involve the loss of the carbodiimide moiety (HN=C=NH) or related fragments.

| Predicted m/z | Possible Fragment | Fragmentation Pathway |

| 142 | [C₅H₆N₂O₃]⁺ | Molecular Ion (M⁺) |

| 111 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 83 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ fragment. |

| 56 | [C₂H₂NO]⁺ | Cleavage of the oxazole ring. |

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to confirm the elemental composition of the molecular ion.

-

Predicted HRMS (ESI⁺): Calculated for C₅H₇N₂O₃ [M+H]⁺: 143.0451, found: [Predicted value, to be confirmed by experiment].

Visualizing the Spectroscopic-Structural Correlations

The following diagrams illustrate the structure of Methyl 2-aminooxazole-5-carboxylate and the predicted correlations between its structure and spectroscopic data.

Figure 1: Chemical Structure and Properties of the Target Molecule.

Caption: Predicted NMR correlations for Methyl 2-aminooxazole-5-carboxylate.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 2-aminooxazole-5-carboxylate. By drawing on established spectroscopic principles and comparative data from its thiazole analog, we have constructed a detailed and scientifically grounded prediction of its NMR, IR, and Mass Spec data. This information is intended to serve as a valuable resource for researchers, aiding in the efficient and accurate identification and characterization of this important synthetic intermediate. The experimental validation of these predictions will be a valuable contribution to the chemical literature.

References

-

PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Supporting Information. Retrieved from a relevant RSC publication.

- ResearchGate. (n.d.). A Comparison of Thiazoles and Oxazoles. Retrieved from a relevant publication on ResearchGate.

- MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from an MDPI journal.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foreword: The Strategic Value of the 2-Aminooxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 2-aminooxazole-5-carboxylate (CAS 934236-40-5)

To the discerning researcher and drug development professional, the selection of a core scaffold is a decision of paramount importance, dictating the trajectory of a research program. Methyl 2-aminooxazole-5-carboxylate is not merely another heterocyclic building block; it represents a strategic entry point into a class of compounds with significant therapeutic potential. Its true value is revealed when viewed as a bioisosteric replacement for the well-trodden 2-aminothiazole moiety. The substitution of sulfur with oxygen imparts a subtle yet profound shift in physicochemical properties, notably an increase in hydrophilicity and an altered metabolic profile, which can be the key to overcoming the limitations of a lead compound series.[1] This guide is structured to provide not just the "what" and the "how," but the "why"—the underlying chemical principles and strategic considerations that empower you to leverage this scaffold to its fullest potential.

Core Molecular Attributes and Physicochemical Properties

Methyl 2-aminooxazole-5-carboxylate is a crystalline white solid at room temperature.[2] Its fundamental properties are summarized below, forming the basis for its handling, reactivity, and formulation considerations.

| Property | Value | Source |

| CAS Number | 934236-40-5 | [2][3] |

| Molecular Formula | C₅H₆N₂O₃ | [2][3] |

| Molecular Weight | 142.11 g/mol | [3] |

| Appearance | White solid | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0-8°C, protect from light | [2][4] |

The oxazole ring, while aromatic, exhibits a higher degree of reactivity compared to its thiazole counterpart due to the greater electronegativity of the oxygen atom.[3] This enhanced reactivity, combined with the nucleophilic amino group and the electrophilic ester, makes it a versatile synthon.

Synthesis of the 2-Aminooxazole Core: A Mechanistic Perspective

Proposed Synthetic Pathway: Cyclization of an α-Halo-β-ketoester with Urea

A robust and frequently employed method for the formation of the 2-aminooxazole ring is the condensation of an α-halocarbonyl compound with urea or a urea equivalent.[1] This approach is analogous to the Hantzsch thiazole synthesis.

Caption: Proposed two-step synthesis of Methyl 2-aminooxazole-5-carboxylate.

Experimental Protocol (Illustrative):

-

Synthesis of the α-Bromo-β-ketoester Intermediate:

-

To a solution of dimethyl 2-ketosuccinate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) in stoichiometric amounts.

-

Initiate the reaction with a radical initiator (e.g., AIBN or UV light) and reflux the mixture until TLC analysis indicates complete consumption of the starting material.

-

The rationale here is a free-radical bromination at the α-position, which is activated by the adjacent carbonyl groups.

-

Work up the reaction by filtering the succinimide byproduct and concentrating the filtrate under reduced pressure. The crude product can often be used directly in the next step.

-

-

Cyclization to Form the Oxazole Ring:

-

Dissolve the crude methyl 2-bromo-3-oxosuccinate in a protic solvent such as ethanol.

-

Add a slight excess of urea (e.g., 1.1 equivalents).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC. The nucleophilic nitrogen of urea attacks the most electrophilic carbonyl, followed by an intramolecular nucleophilic attack of the other nitrogen onto the carbon bearing the bromine, leading to cyclization and subsequent dehydration to form the aromatic oxazole ring.

-

Upon completion, cool the reaction mixture and concentrate it. The product can be purified by recrystallization or column chromatography.

-

Chemical Reactivity and Strategic Handling

The reactivity of Methyl 2-aminooxazole-5-carboxylate is governed by the interplay of its three key functional groups. Understanding this reactivity is crucial for its effective use in multi-step syntheses.

Caption: Reactivity map of Methyl 2-aminooxazole-5-carboxylate.

-

The 2-Amino Group: This is the most nucleophilic site on the molecule. It readily undergoes acylation with acid chlorides or anhydrides, and can be alkylated. It is also the key site for reactions like the Buchwald-Hartwig cross-coupling to form N-aryl derivatives, a common strategy in medicinal chemistry.[1]

-

The 5-Carboxylate Group: The methyl ester can be hydrolyzed under standard basic (e.g., LiOH in THF/water) or acidic conditions to yield the corresponding carboxylic acid. This acid is a critical handle for amide bond formation with various amines, facilitated by standard coupling reagents (e.g., EDC, TBTU).[1]

-

The Oxazole Ring: While aromatic, the oxazole ring is electron-rich due to the amino group and can undergo electrophilic aromatic substitution, likely at the C4 position. However, the ring can also be susceptible to cleavage under harsh conditions such as catalytic hydrogenation.[3]

Application in Drug Discovery: A Bioisosteric Scaffold

The primary application of Methyl 2-aminooxazole-5-carboxylate is as a versatile intermediate in the synthesis of biologically active molecules. Its structural similarity to the 2-aminothiazole scaffold allows it to be used as a bioisostere to fine-tune the properties of a drug candidate.

The workflow for incorporating this scaffold into a drug discovery program typically follows these steps:

Caption: Drug discovery workflow utilizing the 2-aminooxazole scaffold.

A prime example of the strategic importance of the related thiazole scaffold is its use in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor.[5] By substituting the thiazole core with our oxazole, medicinal chemists can explore new intellectual property space and potentially improve pharmacokinetic parameters such as solubility, which is often a challenge with flat, aromatic molecules.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key spectroscopic features with a high degree of confidence based on its structure and data from closely related analogues like ethyl 2-aminooxazole-4-carboxylate and ethyl 2-aminooxazole-5-carboxylate.[4][6]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.7 | s | 1H | C4-H | The lone proton on the electron-rich oxazole ring. |

| ~7.0 - 7.3 | br s | 2H | -NH₂ | The protons of the amino group, typically broad and exchangeable with D₂O. |

| ~3.8 | s | 3H | -OCH₃ | The singlet corresponding to the methyl ester protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C2 | Carbon attached to two heteroatoms (O and N) and the amino group. |

| ~160 | C=O (ester) | Carbonyl carbon of the methyl ester. |

| ~140 | C5 | Carbon of the oxazole ring attached to the ester group. |

| ~125 | C4 | The protonated carbon of the oxazole ring. |

| ~52 | -OCH₃ | Carbon of the methyl ester. |

Predicted Infrared (IR) Spectrum (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~1720 | Strong | C=O stretching (ester carbonyl) |

| ~1650 | Strong | C=N stretching (oxazole ring) |

| 1600 - 1450 | Medium | C=C stretching (ring) & N-H bending |

| ~1250 | Strong | C-O stretching (ester) |

Safety and Handling

As a prudent Senior Scientist, a thorough understanding of safety protocols is non-negotiable. While the toxicological properties of Methyl 2-aminooxazole-5-carboxylate have not been fully investigated, data from analogous structures, such as its ethyl ester and thiazole counterparts, suggest that it should be handled with care.[4][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Scaffold of Strategic Importance

Methyl 2-aminooxazole-5-carboxylate is more than a simple building block; it is a strategic tool for the modern medicinal chemist. Its utility as a bioisosteric replacement for the 2-aminothiazole core offers a proven pathway to modulate physicochemical properties and explore novel chemical space. By understanding its synthesis, reactivity, and spectroscopic signatures, researchers can confidently and effectively integrate this valuable scaffold into their drug discovery programs, accelerating the journey from concept to candidate.

References

-

Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. (n.d.). Autech Industry Co., Limited. Retrieved from [Link][5]

-

Helmy, S. W., Shahin, M., Samir, N., & abou el ella, D. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. Retrieved from [Link][8]

-

PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link][7]

-

Smith, A. B., & Jones, C. D. (2021). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl thiazole-5-carboxylate (2a) at various temperatures in THF. ResearchGate. Retrieved from [Link][9]

-

Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link][1]

-

CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents. Retrieved from [10]

-

Powner, M. W., et al. (2015). a) Formation of 2-aminooxazole 5 under basic conditions, and b) structures of tetrose aminooxazolines rac-15 and rac-16. ResearchGate. Retrieved from [Link][11]

-

Chemsrc. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link][12]

-

The Royal Society of Chemistry. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link][13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 2-aminooxazole-5-carboxylate | 113853-16-0 [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. ETHYL 2-AMINOOXAZOLE-4-CARBOXYLATE(177760-52-0) 1H NMR [m.chemicalbook.com]

- 7. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]

- 13. rsc.org [rsc.org]

Methyl 2-aminooxazole-5-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. Among these, heterocyclic compounds form the bedrock of many therapeutic agents. For decades, the 2-aminothiazole moiety has been a mainstay, celebrated for its wide-ranging biological activities. However, the emergence of its bioisostere, the 2-aminooxazole core, has opened new avenues for innovation. Methyl 2-aminooxazole-5-carboxylate, in particular, has garnered significant attention as a versatile and highly functionalized building block. Its unique electronic properties and synthetic accessibility make it a valuable starting point for the construction of diverse compound libraries.

This technical guide provides a comprehensive overview of Methyl 2-aminooxazole-5-carboxylate as a key heterocyclic building block. We will delve into its synthesis, explore its reactivity, and showcase its applications in the design and development of novel chemical entities. This document is intended to serve as a practical resource for researchers at the forefront of drug discovery and materials science, offering both foundational knowledge and actionable experimental insights. The 2-aminooxazole scaffold offers potential advantages over the more traditional 2-aminothiazole, including a lower lipophilicity (ClogP) and a reduced susceptibility to metabolic oxidation of the heteroatom, which can lead to improved pharmacokinetic properties.[1][2]

Synthesis of the Core Scaffold: A Step-by-Step Approach

Synthetic Scheme

Caption: Synthetic pathway to Methyl 2-aminooxazole-5-carboxylate.

Experimental Protocol: Synthesis of Methyl 2-aminooxazole-5-carboxylate (Adapted from Ethyl Ester Synthesis)

Materials:

-

Methyl chloroacetate

-

Methyl formate

-

Sodium methoxide

-

Urea

-

Anhydrous diethyl ether

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of Methyl 2-chloro-3-oxopropanoate

-

To a stirred suspension of sodium methoxide in anhydrous diethyl ether, cooled to 0 °C, a mixture of methyl chloroacetate and methyl formate is added dropwise over 2 hours, maintaining the temperature below 5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The mixture is then poured into ice-water, and the layers are separated.

-

The aqueous layer is acidified with concentrated HCl to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Methyl 2-aminooxazole-5-carboxylate

-

A mixture of methyl 2-chloro-3-oxopropanoate and urea in ethanol is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford Methyl 2-aminooxazole-5-carboxylate.

Reactivity and Chemical Transformations

Methyl 2-aminooxazole-5-carboxylate is a trifunctional building block, offering multiple sites for chemical modification. The primary amine at the C2 position is a potent nucleophile, the ester at C5 can undergo hydrolysis and amidation, and the oxazole ring itself can participate in various transformations.

Key Reaction Sites

Caption: Reactive sites on Methyl 2-aminooxazole-5-carboxylate.

N-Acylation: A Gateway to Diverse Amides

The exocyclic amino group is readily acylated using standard conditions, providing access to a wide array of N-acyl derivatives. This transformation is fundamental for introducing diverse side chains and modulating the biological activity of the resulting compounds.

Experimental Protocol: General Procedure for N-Acylation

-

To a solution of Methyl 2-aminooxazole-5-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or THF), an equimolar amount of an acyl chloride or carboxylic acid anhydride is added.

-

A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the acid byproduct.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The product is purified by recrystallization or column chromatography.

Table 1: Representative N-Acylation Reactions

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | DCM | Methyl 2-acetamidooxazole-5-carboxylate |

| Benzoyl Chloride | Pyridine | THF | Methyl 2-benzamidooxazole-5-carboxylate |

| Boc Anhydride | DMAP | DCM | Methyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate |

Application in the Synthesis of Bioactive Molecules

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Methyl 2-aminooxazole-5-carboxylate serves as an excellent starting material for the synthesis of such compounds.

Case Study: Bioisosteric Replacement of 2-Aminothiazoles in Antitubercular Agents

Recent studies have highlighted the potential of 2-aminooxazoles as effective bioisosteres for 2-aminothiazoles in the development of antitubercular agents. The oxazole derivatives often exhibit comparable or improved activity, coupled with more favorable physicochemical properties.[2]

Table 2: Physicochemical Property Comparison: Oxazole vs. Thiazole

| Property | 2-Aminooxazole Core | 2-Aminothiazole Core | Rationale for Improvement |

| ClogP | Generally Lower | Generally Higher | Oxygen is less lipophilic than sulfur. |

| Metabolic Stability | Generally Higher | Susceptible to S-oxidation | Lack of an easily oxidizable sulfur atom. |

| Hydrogen Bonding | Similar | Similar | Both possess a hydrogen bond donor (NH2) and acceptor (ring N). |

The synthesis of N-aryl-2-aminooxazoles, which have shown promising antitubercular activity, can be envisioned starting from Methyl 2-aminooxazole-5-carboxylate through a sequence of ester hydrolysis, amide coupling, and potentially a Curtius or Hofmann rearrangement to install the aryl group on the exocyclic nitrogen.

Future Outlook

Methyl 2-aminooxazole-5-carboxylate is a building block with immense potential that is still being unlocked. Its utility in the synthesis of complex molecular architectures is clear, and its role as a bioisosteric replacement for the well-trodden 2-aminothiazole scaffold offers exciting opportunities for the development of new therapeutics with improved properties. As synthetic methodologies continue to advance, we can expect to see this versatile building block featured in an increasing number of innovative drug discovery and materials science programs.

References

-

Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 63(15), 8494–8512. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 558521, 2-Aminooxazole. Retrieved December 12, 2024 from [Link].

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Aminooxazole Scaffolds

Abstract

The 2-aminooxazole core is a compelling heterocyclic scaffold that has transitioned from a synthetically challenging curiosity to a "privileged structure" in modern medicinal chemistry.[1][2] Initially overshadowed by its more accessible sulfur isostere, the 2-aminothiazole, the 2-aminooxazole has emerged as a valuable building block, offering potential advantages in physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of the history, synthetic evolution, and strategic application of the 2-aminooxazole scaffold. We will explore the initial synthetic hurdles that limited its exploration, the modern breakthroughs that unlocked its potential, and its intriguing role in prebiotic chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis: A Tale of Isosterism and Synthetic Frustration

The journey of the 2-aminooxazole is intrinsically linked to its sulfur-containing counterpart, the 2-aminothiazole. Isosterism and bioisosterism—the concepts of substituting atoms or groups with similar physical or chemical properties to enhance desired biological or physical characteristics—are foundational to drug design.[3][4] The replacement of the sulfur atom in the widely used 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole is a classic isosteric substitution.[1][2] This seemingly simple swap promised potential benefits, including a lower calculated logP (ClogP) for better solubility and the removal of a readily oxidizable sulfur atom, potentially leading to improved metabolic stability.[1][2]

However, the synthesis of N-substituted 2-aminooxazoles was not as straightforward as that of their parent compounds.[3][4] The most versatile and direct method for preparing 2-aminothiazoles, the Hantzsch synthesis , involves the condensation of an α-haloketone with a thiourea derivative.[1][5] When chemists attempted to apply this trusted protocol using N-substituted ureas instead of thioureas, the reaction failed to produce the desired 2-aminooxazoles.[1]

The underlying causality for this failure lies in the difference in nucleophilicity between sulfur and oxygen. The sulfur atom in thiourea is a more potent nucleophile than the corresponding oxygen atom in urea, making it more reactive towards the α-haloketone in the key cyclization step.[1] Interestingly, this limitation was specific to N-substituted ureas; unsubstituted urea could react successfully to form N-unsubstituted 2-aminooxazoles.[1] This synthetic bottleneck meant that for many years, N,4-disubstituted 2-aminooxazoles—a substitution pattern of significant interest in medicinal chemistry—remained largely unexplored and were scarcely reported in scientific literature.[1][2]

A Prebiotic Interlude: The Cosmic Origins of a Key Scaffold

Beyond the laboratory, the 2-aminooxazole scaffold holds a place of distinction in the field of prebiotic chemistry. It is considered a key intermediate in the plausible, non-enzymatic synthesis of ribonucleotides on early Earth.[6][7] Research has shown that 2-aminooxazole can be formed from the reaction of cyanamide and glycolaldehyde, two simple molecules believed to have been present in the prebiotic environment.[6][7]

This primordial synthesis is thought to be facilitated by environmental factors, such as:

-

Photoredox Cycling: Plausible geological systems, like ferrocyanide-ferricyanide cycling, could have driven the oxidative conversion of thiourea to the necessary cyanamide.[6]

-

Radiolysis: High-energy radiation, such as γ-rays, could have promoted the formation of cyanamide and glycolaldehyde precursors from hydrogen cyanide (HCN).[8]

-

Environmental Cycling: Wet-dry cycles in terrestrial ponds could have concentrated the reactants, facilitating the necessary condensation reactions to form the oxazole ring.[8]

The discovery of 2-aminooxazole in the context of abiogenesis underscores the fundamental importance of this heterocycle, suggesting its role as a foundational building block for life's essential polymers.

Modern Synthetic Renaissance: Unlocking the Scaffold's Potential

The limited accessibility of N-substituted 2-aminooxazoles spurred the development of novel synthetic strategies. The most significant breakthrough came from a two-step approach that cleverly circumvents the limitations of the Hantzsch reaction.

The Two-Step Condensation/Cross-Coupling Protocol

This robust and versatile method has become the gold standard for accessing N-aryl, 4-aryl-2-aminooxazoles. It strategically separates the formation of the core ring from the introduction of the nitrogen substituent.[1]

-

Step 1: Condensation to form the N-Unsubstituted Core. An appropriate α-bromoacetophenone is condensed with unsubstituted urea. This reaction proceeds reliably because it avoids the problematic N-substituted urea, yielding the stable 4-aryl-2-aminooxazole intermediate.[1]

-

Step 2: Buchwald-Hartwig Cross-Coupling. The N-H bond of the 2-amino group is then functionalized via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an aryl halide (e.g., aryl bromide or chloride).[1][3] This powerful C-N bond-forming reaction allows for the introduction of a wide variety of aromatic and heteroaromatic substituents onto the nitrogen atom.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of Methyl 2-aminooxazole-5-carboxylate: A Keystone for Modern Drug Discovery

Abstract

Methyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the synthesis of novel therapeutic agents.[1] Its unique electronic and structural characteristics, stemming from the interplay of the amino, ester, and oxazole moieties, make it a valuable building block for developing drugs targeting a range of diseases, including neurological disorders and infectious diseases.[1][2] This in-depth technical guide provides a comprehensive theoretical framework for understanding the molecular properties of Methyl 2-aminooxazole-5-carboxylate. We will explore its structural geometry, electronic landscape, and reactivity through the lens of established computational chemistry protocols, primarily focusing on Density Functional Theory (DFT). The insights generated from these theoretical studies are invaluable for researchers and scientists in the field of drug development, offering a rational basis for the design of more potent and selective drug candidates.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The ability of the oxazole core to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, allows for effective binding to biological targets like enzymes and receptors.[3][4]

The 2-aminooxazole moiety, in particular, has been identified as a key pharmacophore. It is considered a bioisostere of the 2-aminothiazole scaffold, which is present in several approved drugs.[2] The substitution of the sulfur atom in the thiazole ring with an oxygen atom in the oxazole ring can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while retaining or even improving biological activity.[2] Methyl 2-aminooxazole-5-carboxylate (Figure 1) combines this important scaffold with a methyl carboxylate group, providing an additional site for chemical modification and interaction with biological targets.

Theoretical and computational studies on oxazole derivatives have become indispensable tools for elucidating their structure-activity relationships (SAR).[3] Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic signatures, providing insights that are often difficult to obtain through experimental means alone.[3][6]

Theoretical Framework and Computational Methodology

To conduct a thorough theoretical investigation of Methyl 2-aminooxazole-5-carboxylate, a systematic computational approach is required. This section outlines the recommended theoretical framework and a detailed, step-by-step protocol for the computational analysis.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density. This approach has been shown to provide reliable predictions for a wide range of molecular properties.[3]

For the study of oxazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[3][6] It combines the strengths of both Hartree-Fock theory and density functional approximations. To ensure an accurate description of the electronic structure, a sufficiently flexible basis set is crucial. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[3][7]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a comprehensive computational study of Methyl 2-aminooxazole-5-carboxylate.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of Methyl 2-aminooxazole-5-carboxylate using the graphical interface of the chosen software.

-

Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

This step will determine the lowest energy conformation of the molecule in the gas phase.

-

Causality: A full geometry optimization is critical to locate the equilibrium structure on the potential energy surface. This structure corresponds to the most stable arrangement of the atoms and serves as the foundation for all subsequent property calculations.

-

-

Frequency Analysis:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and the theoretical infrared (IR) and Raman spectra.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.

-

Causality: FMO theory is fundamental to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generate a Molecular Electrostatic Potential (MEP) map by plotting the electrostatic potential onto the electron density surface of the optimized molecule.

-

Causality: The MEP map provides a visual representation of the charge distribution within the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactions.

-

The logical flow of this computational workflow is depicted in the following diagram:

Predicted Molecular Properties and Their Implications

Optimized Molecular Geometry

The geometry optimization is expected to reveal a nearly planar oxazole ring. The amino group attached to the C2 position may exhibit a slight pyramidalization.[6] The ester group at the C5 position will likely have a preferred orientation to minimize steric hindrance. The key structural parameters to analyze are bond lengths, bond angles, and dihedral angles.

| Parameter | Expected Value Range | Significance |

| C=N bond lengths (ring) | ~1.30 - 1.38 Å | Indicates the degree of double bond character and ring aromaticity. |